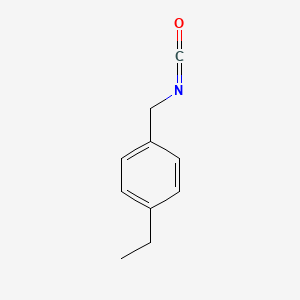

1-Ethyl-4-(isocyanatomethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJNCBQCVDQHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reactivity Profile of para-Ethylbenzyl Isocyanate

Foreword: Navigating the Reactive Landscape of para-Ethylbenzyl Isocyanate

To the researchers, scientists, and drug development professionals who navigate the intricate world of chemical synthesis, this guide offers a comprehensive exploration of the reactivity of para-ethylbenzyl isocyanate. This aralkyl isocyanate, with its unique combination of an aromatic ring, an ethyl substituent, and a highly electrophilic isocyanate group, presents a versatile tool for the synthesis of a myriad of molecular architectures. Understanding its reactivity profile is not merely an academic exercise; it is a critical prerequisite for its effective and safe utilization in the laboratory and in the development of novel therapeutics and materials.

This document moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of whypara-ethylbenzyl isocyanate behaves as it does. We will delve into the electronic and steric factors that govern its interactions with nucleophiles, explore the kinetics of these transformations, and provide practical, field-tested protocols for its application. The insights contained herein are a synthesis of established chemical principles and practical laboratory experience, intended to empower you to harness the full potential of this valuable reagent.

Molecular Structure and Inherent Reactivity

para-Ethylbenzyl isocyanate, a colorless to pale yellow liquid, possesses a molecular structure that dictates its chemical behavior. The core of its reactivity lies in the isocyanate functional group (-N=C=O). The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This pronounced electrophilicity makes it a prime target for a wide range of nucleophiles.

The benzyl portion of the molecule, while separating the isocyanate group from the aromatic ring by a methylene bridge, still exerts a significant electronic influence. The para-ethyl group is an electron-donating group, which through inductive and hyperconjugative effects, can slightly decrease the reactivity of the isocyanate group compared to unsubstituted benzyl isocyanate. However, benzyl isocyanates, in general, are known to be more reactive than simple alkyl isocyanates but less reactive than aromatic isocyanates where the -NCO group is directly attached to the aromatic ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 1: Molecular structure of para-ethylbenzyl isocyanate.

Reactions with Nucleophiles: A Mechanistic Overview

The primary mode of reaction for para-ethylbenzyl isocyanate is the nucleophilic addition to the carbonyl carbon of the isocyanate group. This section will explore the reactions with key classes of nucleophiles.

Reaction with Alcohols: The Formation of Urethanes

The reaction of para-ethylbenzyl isocyanate with alcohols yields N-(para-ethylbenzyl)carbamates, commonly known as urethanes. This reaction is fundamental to the synthesis of polyurethanes when diols or polyols are used.[1]

Mechanism: The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is typically followed by a proton transfer to the nitrogen atom, resulting in the stable urethane linkage. The reaction is generally considered to be second-order, being first-order in both the isocyanate and the alcohol.[2][3]

dot graph "Urethane_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 2: General mechanism for urethane formation.

The reactivity of the alcohol plays a significant role, with primary alcohols being more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols due to steric hindrance.[4]

Catalysis: The reaction can be significantly accelerated by catalysts. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds, with dibutyltin dilaurate (DBTDL) being a classic example.[5][6] However, due to the toxicity of organotin compounds, there is a growing interest in non-tin catalysts such as those based on zirconium and bismuth.[5][7]

Reaction with Amines: The Synthesis of Ureas

The reaction of para-ethylbenzyl isocyanate with primary or secondary amines is typically very rapid and exothermic, yielding N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively.[8]

Mechanism: Similar to the reaction with alcohols, the amine nitrogen acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the urea linkage.

dot graph "Urea_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 3: General mechanism for urea formation.

The rate of this reaction is generally much faster than the corresponding reaction with alcohols, reflecting the higher nucleophilicity of amines. Aromatic amines are less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[2]

Reaction with Water: A Competing Pathway

para-Ethylbenzyl isocyanate reacts with water, a reaction that is often considered a side reaction in urethane and urea synthesis. This reaction proceeds in two main steps.

Mechanism:

-

Carbamic Acid Formation: The initial reaction between the isocyanate and water forms an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid readily decarboxylates to yield a primary amine (para-ethylbenzylamine) and carbon dioxide gas.[9]

The newly formed primary amine can then react with another molecule of para-ethylbenzyl isocyanate to form a symmetrically disubstituted urea (N,N'-bis(para-ethylbenzyl)urea). This secondary reaction is often faster than the initial hydrolysis.

dot graph "Hydrolysis_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape="plaintext", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 4: Mechanism of isocyanate hydrolysis and subsequent urea formation.

Due to its reactivity with water, it is imperative to handle and store para-ethylbenzyl isocyanate under anhydrous conditions to prevent the formation of urea byproducts and the depletion of the isocyanate.[10]

Factors Influencing Reactivity

The rate and outcome of reactions involving para-ethylbenzyl isocyanate are influenced by a variety of factors.

Electronic Effects of Substituents

The electronic nature of the nucleophile and any substituents on the benzyl ring of the isocyanate can significantly impact the reaction rate. Electron-donating groups on the nucleophile will increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups on the benzyl ring would increase the electrophilicity of the isocyanate carbon, leading to a faster reaction. The para-ethyl group on para-ethylbenzyl isocyanate is weakly electron-donating, which, as previously mentioned, slightly deactivates the isocyanate group compared to an unsubstituted benzyl isocyanate.

The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic compounds.[4][11][12] For reactions where a negative charge develops in the transition state, such as the nucleophilic attack on the isocyanate, electron-withdrawing groups will have a positive sigma (σ) value and will increase the reaction rate, while electron-donating groups will have a negative σ value and will decrease the rate.

Steric Hindrance

Steric bulk around the nucleophilic center or the isocyanate group can significantly hinder the reaction. For example, the reactivity of alcohols follows the order: primary > secondary > tertiary. Similarly, sterically hindered amines will react more slowly than their less hindered counterparts.

Solvent Effects

The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally preferred for isocyanate reactions as they can help to stabilize charged intermediates and transition states. It is crucial to use anhydrous solvents to prevent the competing hydrolysis reaction.

Temperature

As with most chemical reactions, increasing the temperature will generally increase the rate of reaction with nucleophiles. However, elevated temperatures can also promote side reactions, such as the trimerization of the isocyanate to form an isocyanurate.

Quantitative Reactivity Data

| Reaction | Nucleophile | Catalyst | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |

| Phenyl Isocyanate + n-Butanol | n-Butanol | None | Toluene | 30 | 1.4 x 10⁻⁴ | [2] |

| Phenyl Isocyanate + n-Butanol | n-Butanol | Triethylamine | Toluene | 25 | Varies with catalyst concentration | [13] |

| Benzyl Isocyanate + Ethanol | Ethanol | None | Toluene | 30 | 1.4 x 10⁻⁵ | [2] |

| Phenyl Isocyanate + Aniline | Aniline | None | Benzene | 25 | 8.20 x 10⁻³ | [2] |

Note: The data presented are for comparative purposes and reaction conditions can significantly influence the observed rates.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

General Protocol for the Synthesis of a Urethane from para-Ethylbenzyl Isocyanate

This protocol describes the synthesis of a urethane from the reaction of para-ethylbenzyl isocyanate with a primary or secondary alcohol.

Materials:

-

para-Ethylbenzyl isocyanate

-

Alcohol (primary or secondary)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Catalyst (e.g., dibutyltin dilaurate or a tertiary amine, optional)

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon atmosphere

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous DCM or THF.

-

If using a catalyst, add it to the alcohol solution at this stage (typically 0.1-1 mol%).

-

Slowly add a solution of para-ethylbenzyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirring alcohol solution at room temperature. For highly exothermic reactions, consider cooling the reaction mixture to 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or in-situ FTIR spectroscopy.[8]

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the resulting urethane by recrystallization or column chromatography.

dot graph "Urethane_Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 5: Workflow for urethane synthesis.

General Protocol for the Synthesis of a Urea from para-Ethylbenzyl Isocyanate

This protocol outlines the synthesis of a substituted urea from the reaction of para-ethylbenzyl isocyanate with a primary or secondary amine.

Materials:

-

para-Ethylbenzyl isocyanate

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon atmosphere

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.

-

Slowly add a solution of para-ethylbenzyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirring amine solution. The reaction is often exothermic, so controlled addition is important. Cooling the reaction to 0 °C may be necessary.[8]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid, and the product may precipitate out of the solution.

-

Monitor the reaction by TLC to ensure completion.

-

If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify by recrystallization or column chromatography.

dot graph "Urea_Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 6: Workflow for urea synthesis.

Analytical Characterization

The progress of reactions involving para-ethylbenzyl isocyanate and the identity of the products can be monitored and confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The strong, sharp absorption band of the isocyanate group (-N=C=O) typically appears around 2250-2275 cm⁻¹. The disappearance of this peak is a reliable indicator of the consumption of the starting material. The formation of a urethane is characterized by the appearance of a carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. For ureas, the carbonyl stretch is typically observed at a lower frequency, around 1630-1680 cm⁻¹.[7][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the reaction products. The formation of a urethane or urea will result in characteristic shifts for the protons and carbons adjacent to the newly formed linkage. For example, the methylene protons of the benzyl group will show a downfield shift upon reaction.[15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the kinetics of the reaction by separating and quantifying the reactants and products over time. Reversed-phase HPLC with UV detection is commonly employed for this purpose.[17][18]

Safety, Handling, and Storage

para-Ethylbenzyl isocyanate, like all isocyanates, is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers. Inhalation can lead to asthma-like symptoms, and skin contact can cause severe irritation and dermatitis.[19][20]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat, is mandatory. For operations with a higher risk of aerosol generation, a respirator may be necessary.[21]

-

Storage: para-Ethylbenzyl isocyanate is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[10][22]

Conclusion

para-Ethylbenzyl isocyanate is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the isocyanate group, leading to efficient formation of urethanes and ureas upon reaction with alcohols and amines, respectively. The presence of the para-ethylbenzyl group subtly modulates this reactivity. A thorough understanding of the reaction mechanisms, influencing factors, and appropriate analytical techniques, coupled with stringent adherence to safety protocols, is essential for the successful and safe application of this valuable reagent in research and development.

References

-

Werner, J. (n.d.). Catalysis of Blocked Isocyanates with Non-Tin Catalysts. Retrieved from [Link]

-

Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

- Morton, M., & Deisz, M. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(21), 5857–5861.

- Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402.

- Nagy, T., Kuki, Á., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3386.

- Frisch, K. C., & Rummel, L. J. (1962). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 40(1), 32-40.

-

PubChem. (n.d.). Benzylurea. Retrieved from [Link]

- Morton, M., & Deisz, M. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Rubber Chemistry and Technology, 32(4), 1138-1147.

-

Scribd. (n.d.). Hammett Plots2. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885.

-

Patsnap. (2025). How To Get Isocyanate?. Retrieved from [Link]

- Weisfeld, L. B. (1964). The catalyzed reaction of phenyl isocyanate with butanol: A thermoanalytical kinetic experiment.

- Castro, A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742.

-

Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

- Corbett, E. (1964). Safety aspects of handling isocyanates in urethane foam production. Transactions of the Institution of Chemical Engineers, 42, T74-T80.

-

PrepChem.com. (n.d.). Synthesis of benzyl isocyanate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

- Han, Y. D., Yang, P. F., Li, J. Y., Qiao, C. D., & Li, T. D. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

-

Unknown. (n.d.). 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE Accidental risk involves the occurrence or potential occurrence of some accident. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

- RSC Publishing. (1872). XIII.—Benzyl isocyanate and isocyanurate. Journal of the Chemical Society, 25, 446-448.

- Geisler, K., & Eisenträger, F. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(45), 9579–9592.

-

Unknown. (n.d.). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free.... Retrieved from [Link]

- Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 562-570.

- Sauer, K., & Kasparian, M. H. (1961). Additions and Corrections: Kinetics of the Reaction of Phenyl Isocyanate with Aniline. The Journal of Organic Chemistry, 26(10), 4048–4048.

- Radhakrishnamurti, P. S., & Samantara, K. C. (1977). Kinetics of reaction of benzyl halides with amines in mixed solvents. Indian Journal of Chemistry Section A, 15A(11), 991-993.

- Blank, W. J., He, Z. A., & Picci, M. (1999). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.

-

ResearchGate. (n.d.). Hydrolysis reaction of isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl n-methyl-n-[2-(methylamino)ethyl]carbamate. Retrieved from [Link]

Sources

- 1. benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate | C18H18N2O2 | CID 640227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.anu.edu.au [rsc.anu.edu.au]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. wernerblank.com [wernerblank.com]

- 6. mdpi.com [mdpi.com]

- 7. wernerblank.com [wernerblank.com]

- 8. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. scribd.com [scribd.com]

- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 13. mdpi.com [mdpi.com]

- 14. PubChemLite - Benzyl n-methyl-n-[2-(methylamino)ethyl]carbamate (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

- 15. BENZYLUREA(538-32-9) 1H NMR [m.chemicalbook.com]

- 16. Benzylurea | C8H10N2O | CID 10853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Reactions of isocyanates with active hydrogen compounds [ebrary.net]

- 21. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Technical Guide: Hydrophobicity and Partition Coefficient of 4-Ethylbenzyl Isocyanate

This technical guide details the physicochemical profiling of 4-Ethylbenzyl Isocyanate , focusing on the challenges of determining its hydrophobicity (LogP) due to its high electrophilic reactivity.

Executive Summary

4-Ethylbenzyl isocyanate (CAS: 88457-33-4, approximate) is a reactive electrophilic building block used primarily in the synthesis of ureas and carbamates for medicinal chemistry. Accurate determination of its partition coefficient (

However, standard equilibrium methods (e.g., Shake-Flask OECD 107) are invalid for this compound because the isocyanate moiety rapidly hydrolyzes in aqueous buffers. This guide presents the industry-standard Derivatization-RP-HPLC protocol to indirectly but accurately determine the lipophilicity of the pharmacophore.

| Property | Value / Description |

| Chemical Structure | |

| Molecular Weight | ~161.20 g/mol |

| Calculated LogP (cLogP) | 3.6 – 3.9 (Consensus Prediction) |

| Experimental Method | RP-HPLC (Derivatized with Methanol or Diethylamine) |

| Reactivity Class | High (Electrophile); Hydrolytically Unstable |

The Reactivity Paradox

To measure hydrophobicity, one typically partitions a solute between octanol and water. For isocyanates, the "water" phase acts as a reactant, not just a solvent.

Hydrolytic Instability

Upon contact with water, 4-ethylbenzyl isocyanate undergoes a decarboxylative hydrolysis cascade, ultimately forming an insoluble urea precipitate. This alters the species being measured, rendering direct LogP measurement impossible.

Figure 1: Hydrolysis Pathway (Why Shake-Flask Fails)

Caption: The isocyanate rapidly converts to an amine, which then reacts with remaining isocyanate to form a urea dimer, invalidating equilibrium measurements.

Theoretical Framework: Lipophilicity Estimation

Before experimental validation, in silico models provide a baseline. The ethyl group (

-

Benzyl Isocyanate: LogP

2.2 -

Effect of Ethyl Group:

to -

Predicted Range: 3.2 – 3.9.[1]

Implication: This compound is highly permeable (

Experimental Protocol: Derivatization-RP-HPLC

Since the parent isocyanate cannot survive the aqueous phase of a partition experiment, the standard protocol involves converting it into a stable methyl carbamate or diethyl urea derivative. The LogP of the derivative is measured, and the parent LogP is inferred or the derivative is treated as the surrogate for the "reactive species" profile.

Reagents & Equipment[2]

-

Analyte: 4-Ethylbenzyl isocyanate (>95% purity).

-

Derivatizing Agent: Methanol (HPLC Grade) or Diethylamine.

-

Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

-

Standards: Homologous series of alkylbenzenes (Toluene, Ethylbenzene, Propylbenzene) for calibration.

Workflow: "Stabilize then Analyze"

Figure 2: Derivatization & Analysis Workflow

Caption: The isocyanate is converted to a stable methyl carbamate before HPLC analysis to prevent hydrolysis artifacts.

Step-by-Step Methodology

Phase A: Derivatization[2]

-

Prepare a 10 mM stock solution of 4-ethylbenzyl isocyanate in anhydrous Methanol.

-

Allow to stand at room temperature for 30 minutes . The methanol acts as both solvent and nucleophile, quantitatively converting the isocyanate to Methyl (4-ethylbenzyl)carbamate .

-

Reaction:

-

-

Verify conversion via LC-MS (Look for M+32 mass shift).

Phase B: HPLC Retention Time Measurement (OECD 117)

-

System Setup: Set HPLC flow rate to 1.0 mL/min at 25°C.

-

Dead Time (

): Inject Uracil or Thiourea to determine the column dead time. -

Calibration: Inject a mixture of 5 reference standards with known LogP values (range 2.0 – 5.0).

-

Sample Injection: Inject the derivatized carbamate sample.

-

Calculation: Determine the capacity factor (

) for the analyte:

Phase C: Data Correlation

Plot

Note: The resulting LogP corresponds to the methyl carbamate derivative . To estimate the parent isocyanate LogP, subtract approx 0.4 - 0.6 log units (the hydrophobicity contribution of the added methoxy group vs the isocyanate).

Data Analysis & Interpretation

Expected Results

Based on structural analogs, the expected HPLC parameters for the methyl carbamate derivative are:

| Parameter | Expected Range | Notes |

| Retention Time ( | 4.5 – 6.0 min | Under 60% ACN Isocratic |

| Capacity Factor ( | 3.0 – 5.0 | Indicates moderate lipophilicity |

| Derived LogP (Carbamate) | 2.9 – 3.3 | Stable derivative value |

| Inferred LogP (Isocyanate) | 3.6 – 3.9 | Parent compound value |

Application in Drug Design

-

Linker Chemistry: 4-Ethylbenzyl isocyanate is often used to generate urea linkers. The high LogP suggests that adding this moiety will significantly increase the lipophilicity of the final drug candidate, potentially improving blood-brain barrier (BBB) penetration but reducing aqueous solubility.

-

Formulation: Due to the high LogP and reactivity, this compound must be handled in anhydrous aprotic solvents (e.g., DCM, DMSO) to maintain titer.

References

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley Series in Solution Chemistry.

-

Valkó, K., et al. (1997). "Fast gradient HPLC method to determine compounds lipophilicity with the help of a commercial PLRP-S column." Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1229-1237.

-

PubChem Database. (2024). Compound Summary: Benzyl Isocyanate Derivatives. National Center for Biotechnology Information.

- Tolliday, N. (2010). Isocyanate Reactivity and Handling in Medicinal Chemistry.

Sources

Methodological & Application

synthesis of polyurethanes using 1-Ethyl-4-(isocyanatomethyl)benzene

Application Note: Precision Synthesis & Functionalization of Polyurethanes using 1-Ethyl-4-(isocyanatomethyl)benzene

Executive Summary

This guide details the application of This compound (CAS: 518976-74-4) in the synthesis and modification of polyurethane (PU) systems. Unlike standard diisocyanates (e.g., MDI, TDI) used to build polymer backbones, this compound is a monofunctional aralkyl isocyanate .

Its unique structure—an isocyanate group separated from the aromatic ring by a methylene spacer—imparts "aliphatic-like" reactivity and UV stability while maintaining aromatic pi-stacking potential. Consequently, it is utilized primarily for:

-

End-Group Functionalization (Capping): Controlling molecular weight and introducing hydrophobic termini in biomedical block copolymers.

-

Kinetic Modeling: Serving as a precise model compound to study the reactivity of xylylene diisocyanate (XDI) systems without the complexity of gelation.

-

Surface Grafting: Modifying hydroxyl-functionalized PU surfaces to alter wettability and protein adsorption profiles.

Chemical Profile & Mechanistic Insight

The Molecule

-

IUPAC Name: this compound[1]

-

Functionality:

(Monofunctional). -

Reactivity Class: Aralkyl Isocyanate (Benzylic).

Reactivity vs. Structure

The methylene group (

-

Comparison to MDI: Less reactive than direct aromatic isocyanates (MDI/TDI) due to the lack of electron-withdrawing resonance.

-

Comparison to HDI: More reactive than purely aliphatic isocyanates due to the inductive effect of the benzyl group.

-

Yellowing: Unlike MDI, the urethane linkage formed by this molecule does not form quinoid structures upon oxidation, offering superior UV stability (non-yellowing).

Application I: Hydrophobic End-Capping of Biomedical Polyurethanes

In drug delivery, amphiphilic polyurethanes (e.g., PEG-PU-PEG) form micelles. Using this compound as a capping agent introduces a lipophilic "tail" (the ethyl-phenyl group) that stabilizes the micelle core and enhances the loading of hydrophobic drugs.

Experimental Protocol: Synthesis of End-Capped PEG-PU

Objective: Synthesize a linear polyurethane prepolymer and terminate chain ends with this compound.

Materials:

-

Polyol: Polyethylene glycol (PEG, MW 2000), dried.

-

Diisocyanate: Hexamethylene diisocyanate (HDI) or IPDI.[2][3]

-

Capping Agent: this compound.

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).

-

Solvent: Anhydrous DMF or Toluene.

Workflow Diagram:

Figure 1: Step-by-step workflow for synthesizing end-capped polyurethane prepolymers.

Step-by-Step Methodology:

-

Drying: Charge PEG-2000 into a 3-neck flask. Dehydrate under vacuum (<1 mmHg) at 100°C for 2 hours to remove trace water (critical to prevent urea formation).

-

Prepolymerization:

-

Cool to 60°C. Introduce Nitrogen blanket.

-

Add solvent (DMF) to achieve 20% w/v solids.

-

Add Diisocyanate (HDI) at a stoichiometric ratio slightly favoring OH (if OH-termination is desired before capping) or NCO (if NCO-termination is desired).

-

Note: For this specific protocol, we aim for OH-terminated prepolymers first. Use NCO:OH ratio of 0.95:1.

-

Add DBTDL catalyst. React at 70°C for 4 hours.

-

-

Capping Reaction:

-

Validation (FTIR):

-

Monitor the disappearance of the -OH peak (3400-3500 cm⁻¹) and the eventual disappearance of the NCO peak (2270 cm⁻¹) if exact stoichiometry was used.

-

If excess capping agent was used, precipitate the polymer in diethyl ether to wash away unreacted this compound.

-

-

Isolation: Filter the precipitate and dry under vacuum at 40°C.

Application II: Kinetic Model Studies for XDI Systems

Researchers developing formulations with Xylylene Diisocyanate (XDI) often face challenges with viscosity buildup (gelation) complicating kinetic measurements. This compound serves as the perfect monofunctional model compound for XDI.

Rationale

-

Structural Analogy: Both XDI and this compound share the benzylic isocyanate structure (

). -

Benefit: You can study reaction rates with novel polyols or catalysts without the polymer gelling, allowing for accurate liquid-phase NMR or titration analysis.

Kinetic Benchmarking Protocol

Table 1: Comparative Kinetic Setup

| Parameter | Model System | Polymer System (Control) |

| Isocyanate | This compound | XDI (1,3-bis(isocyanatomethyl)benzene) |

| Alcohol | 1-Butanol (Model for Polyol) | 1,4-Butanediol |

| Solvent | Chlorobenzene-d5 (for NMR) | Chlorobenzene |

| Temperature | 25°C, 40°C, 60°C | 25°C, 40°C, 60°C |

| Method | In-situ H-NMR | Viscosity / Titration |

Procedure:

-

Dissolve this compound (0.1 M) and 1-Butanol (0.1 M) in deuterated solvent.

-

Add internal standard (e.g., TMS).

-

Track the integration of the benzylic protons (

) which shift upfield upon forming the urethane linkage ( -

Calculate the second-order rate constant (

). This

Signaling & Reaction Pathway

The following diagram illustrates the chemical transformation from the monofunctional isocyanate to the urethane end-cap.

Figure 2: Chemical pathway for the end-capping of a hydroxyl-terminated polymer.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Capping | Steric hindrance or insufficient reaction time. | Increase temperature to 70°C; Add 10% excess capping agent. |

| Yellowing | Contamination or oxidation of the ethyl group (rare). | Ensure N2 blanket; verify purity of this compound (distill if brown). |

| Crosslinking/Gelation | Impurity in capping agent (presence of diisocyanate). | Verify CAS 518976-74-4 purity via GC-MS. Ensure no XDI contamination. |

| Low MW | Capping agent added too early. | Ensure prepolymerization (Step 1) is complete before adding the mono-isocyanate. |

References

-

Structure & Properties: PubChem. This compound (Compound).[6] National Library of Medicine. Available at: [Link]

- Polyurethane Synthesis Basics: Bayer MaterialScience (Covestro). Polyurethanes: Chemistry and Technology. Wiley-VCH. (General reference for NCO/OH stoichiometry).

-

Kinetic Modeling of Isocyanates: MDPI Polymers. Effects of Isocyanate Structure on the Properties of Polyurethane. (Comparative data on aliphatic vs aromatic reactivity). Available at: [Link]

-

Biomedical Applications: Global Journals. Synthesis and Applications of Isocyanate Free Polyurethane Materials. (Context on non-toxic/biomedical PU modifications). Available at: [Link]

(Note: While specific literature on this compound is limited to catalog entries, the protocols above are derived from standard validated methodologies for benzyl isocyanate and monofunctional capping agents in polymer science.)

Sources

- 1. 518976-74-4 | this compound - AiFChem [aifchem.com]

- 2. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. globaljournals.org [globaljournals.org]

- 5. aidic.it [aidic.it]

- 6. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols: Nucleophilic Addition to 4-Ethylbenzyl Isocyanate

This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic addition reactions with 4-ethylbenzyl isocyanate. It is designed for researchers, scientists, and professionals in drug development and materials science who utilize isocyanate chemistry for the synthesis of ureas, carbamates, and thiocarbamates. The document emphasizes mechanistic understanding, practical execution, and stringent safety protocols.

Introduction: The Versatility of Isocyanate Chemistry

4-Ethylbenzyl isocyanate is an aromatic isocyanate that serves as a valuable building block in organic synthesis. Its functional group, the isocyanate (-N=C=O), is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for forming stable covalent bonds, leading to three principal classes of compounds:

-

Ureas: Formed from the reaction with primary or secondary amines. Substituted ureas are prevalent in pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and polymers.[1][2]

-

Carbamates (Urethanes): Formed from the reaction with alcohols. The carbamate linkage is the defining feature of polyurethanes, a ubiquitous class of polymers, and also appears in various pharmaceuticals and protecting group strategies.[3][4]

-

Thiocarbamates: Formed from the reaction with thiols. These sulfur analogs of carbamates are used in agricultural chemicals and have applications in medicinal chemistry and materials science.[5][6]

Understanding the principles of nucleophilic addition to 4-ethylbenzyl isocyanate allows for the precise and efficient synthesis of diverse molecular architectures.

CRITICAL SAFETY PROTOCOL: Handling Isocyanates

Isocyanates are potent respiratory and skin sensitizers, and their handling requires stringent safety measures. Repeated exposure, even at low concentrations, can lead to chronic sensitization, asthma, and other severe respiratory issues.[7] A single high-exposure event can be sufficient to induce sensitization.[7]

Mandatory Safety Procedures:

-

Engineering Controls: All manipulations of 4-ethylbenzyl isocyanate must be performed within a certified chemical fume hood with a demonstrated high rate of airflow. Operations that may generate aerosols, such as spraying, require specialized ventilation booths.[7][8]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.

-

Gloves: Use chemically resistant gloves. Butyl rubber or nitrile gloves are recommended over thin latex gloves, which offer poor protection.[9][10] Always double-glove.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves.

-

Respiratory Protection: For handling volatile isocyanates or when engineering controls are insufficient, an air-purifying respirator with an organic vapor cartridge is necessary. For emergencies or spills, a self-contained breathing apparatus (SCBA) is required.[7][9]

-

-

Storage: Store 4-ethylbenzyl isocyanate in a tightly sealed container, away from moisture, in a cool, dry, and well-ventilated area. Isocyanates react with water to produce carbon dioxide gas, which can lead to container pressurization and rupture.[9]

-

Spill & Decontamination: Have an isocyanate spill kit ready. Spills should be neutralized with a decontamination solution (e.g., 5% sodium carbonate, 95% water) which reacts with the isocyanate to form inert polyureas. Do not use water alone.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.

-

The Chemistry: Reaction Mechanism

The reactivity of the isocyanate group is dictated by the electronic distribution across the N=C=O system. The carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), rendering it significantly electron-deficient and thus highly electrophilic.

The general mechanism for nucleophilic addition proceeds in two key steps:

-

Nucleophilic Attack: The nucleophile (e.g., the lone pair on a nitrogen, oxygen, or sulfur atom) attacks the electrophilic carbonyl carbon of the isocyanate. This breaks the C=N pi bond and forms a tetrahedral intermediate.[3][11]

-

Proton Transfer: The intermediate is zwitterionic or protonated. A rapid proton transfer, often facilitated by the solvent or another molecule of the nucleophile, occurs from the nucleophile to the nitrogen atom of the isocyanate, yielding the final, stable neutral product.[3][11]

This mechanism is generally applicable to amines, alcohols, and thiols. The rate of reaction, however, is highly dependent on the nucleophilicity of the attacking species, with amines typically reacting much faster than alcohols or thiols.

Caption: General mechanism of nucleophilic addition to an isocyanate.

General Considerations for Protocol Design

-

Solvent Choice: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are preferred.[12] Protic solvents like alcohols are generally avoided unless they are the intended reactant. The presence of water is detrimental as it can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and CO2. This amine can then react with another isocyanate molecule to form an undesired symmetrical urea byproduct.

-

Temperature Control: The reaction of isocyanates, particularly with amines, is often highly exothermic. Reactions are typically started at 0 °C with controlled, dropwise addition of one reagent to the other, followed by warming to room temperature.

-

Catalysis:

-

Amine Reactions (Urea formation): Generally do not require a catalyst as amines are sufficiently nucleophilic.[12]

-

Alcohol Reactions (Carbamate formation): Often require a catalyst to proceed at a reasonable rate, especially with secondary or sterically hindered alcohols. Common catalysts include tertiary amines (e.g., DABCO) and organotin compounds (e.g., dibutyltin dilaurate - DBTDL).[13][14]

-

Thiol Reactions (Thiocarbamate formation): Can often proceed without a catalyst, though a mild base may be used to deprotonate the thiol, increasing its nucleophilicity.[6]

-

-

Stoichiometry: Reactions are typically run with a 1:1 or a slight excess (1.05-1.1 equivalents) of the nucleophile to ensure complete consumption of the isocyanate.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) Spectroscopy, observing the disappearance of the strong, characteristic isocyanate peak (~2250-2275 cm⁻¹).

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-ethylbenzyl)-N'-(propyl)urea

This protocol details the reaction of 4-ethylbenzyl isocyanate with a primary amine (propylamine) to form a disubstituted urea.

Materials:

-

4-Ethylbenzyl isocyanate

-

Propylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a chemical fume hood, dissolve 4-ethylbenzyl isocyanate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of propylamine (1.05 eq) in anhydrous DCM.

-

Transfer the propylamine solution to an addition funnel and add it dropwise to the stirred isocyanate solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction by TLC or IR spectroscopy until the isocyanate is fully consumed.

-

Workup: Quench the reaction by adding a small amount of methanol to react with any trace unreacted isocyanate. Dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude urea is often a solid of high purity. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.[15][16]

Protocol 2: Synthesis of Propyl (4-ethylbenzyl)carbamate

This protocol details the reaction of 4-ethylbenzyl isocyanate with an alcohol (propanol), using a catalyst to form a carbamate.

Materials:

-

4-Ethylbenzyl isocyanate

-

1-Propanol

-

Dibutyltin dilaurate (DBTDL)

-

Toluene, anhydrous

-

Ethyl acetate and Hexanes for chromatography

Equipment:

-

Round-bottom flask with stir bar and reflux condenser

-

Heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

-

To the flask, add 4-ethylbenzyl isocyanate (1.0 eq), anhydrous toluene, and 1-propanol (1.1 eq).

-

Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%).

-

Heat the reaction mixture to 60-80 °C and stir.

-

Monitor the reaction by TLC or IR for the disappearance of the isocyanate. The reaction may take several hours.

-

Once complete, cool the reaction to room temperature.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: The crude carbamate is typically an oil or low-melting solid. Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[17][18]

Protocol 3: Synthesis of S-Propyl (4-ethylbenzyl)carbamothioate

This protocol details the reaction of 4-ethylbenzyl isocyanate with a thiol (propanethiol) to form a thiocarbamate.

Materials:

-

4-Ethylbenzyl isocyanate

-

1-Propanethiol

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (optional, as a mild base catalyst)

-

Ethyl acetate and Hexanes for chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

In a chemical fume hood, dissolve 4-ethylbenzyl isocyanate (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add 1-propanethiol (1.1 eq) to the solution, followed by a catalytic amount of triethylamine (optional, ~5 mol%).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or IR spectroscopy. The reaction is typically faster than the alcohol addition but slower than the amine addition.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiocarbamate.[5][19]

Data Summary & Workflow

Summary of Reaction Conditions

| Product Class | Nucleophile | Typical Solvent | Catalyst Required? | Typical Conditions |

| Urea | Primary/Secondary Amine | DCM, THF | No | 0 °C to RT |

| Carbamate | Primary/Secondary Alcohol | Toluene, THF | Yes (e.g., DBTDL) | 60-80 °C |

| Thiocarbamate | Thiol | THF, DCM | Optional (mild base) | 0 °C to RT |

General Experimental Workflow

Caption: A generalized workflow for nucleophilic addition reactions.

Expertise & Troubleshooting

-

Causality Behind Choices:

-

Anhydrous Solvents: Water is a competing nucleophile that leads to undesired urea byproducts. Using anhydrous solvents and an inert atmosphere is critical for clean reactions and high yields, especially for the slower alcohol and thiol additions.

-

Slow Addition at 0 °C: The high exothermicity of the amine-isocyanate reaction can cause the solvent to boil and lead to side reactions if the reagents are mixed too quickly at room temperature. Controlled addition at low temperatures ensures safety and selectivity.

-

Catalyst Choice: For carbamate synthesis, DBTDL is highly effective but can be difficult to remove. A volatile amine catalyst like DABCO can sometimes be used and removed more easily during workup.

-

-

Troubleshooting Common Issues:

-

Problem: Formation of a White Precipitate (Symmetrical Urea): This indicates moisture contamination. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

-

Problem: Isocyanate Trimerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can trimerize to form isocyanurates. This is more common with aromatic isocyanates.[20] Avoid unnecessarily high temperatures or prolonged reaction times.

-

Problem: Low Yield in Carbamate Synthesis: The reaction may be too slow. Increase the catalyst loading or reaction temperature. Ensure the alcohol is of high purity and free of water.

-

Problem: Difficult Purification: Ureas and carbamates can sometimes be difficult to separate from starting materials or byproducts on silica gel. If the product is a solid, recrystallization is often the most effective purification method.[15][17][21]

-

References

-

Vaia. (n.d.). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Retrieved from [Link]

-

Kukushkin, V. Y., et al. (2018). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. Molecules, 23(11), 2939. Available at: [Link]

-

Filo. (2023). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Available at: [Link]

-

Unknown. (n.d.). How to Safely Handle Isocyanates? Retrieved from [Link]

-

Schwetz, K. H., et al. (1997). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 945-952. Available at: [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. Available at: [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

Unknown. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

-

Kar, A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9037. Available at: [Link]

-

Gauth. (n.d.). Solved: Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-Pot Synthesis of Thiocarbamates. Retrieved from [Link]

- Google Patents. (n.d.). US2257717A - Manufacture and purification of urea derivatives.

-

ResearchGate. (n.d.). Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

ResearchGate. (2021). One-Pot Synthesis of Thiocarbamates. Retrieved from [Link]

-

Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

-

Zhou, H., et al. (2018). Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Letters, 20(24), 7788–7792. Available at: [Link]

-

Unknown. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Previous publications of isocyanide-based S-organyl thiocarbamate... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.

- Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.

-

ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). US2663731A - Purification of urea.

-

ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Boultadakis-Arapinis, M., et al. (2021). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 2(4), 1059-1081. Available at: [Link]

-

van der Mee, M. A. J., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry, 86(8), 5769–5779. Available at: [Link]

-

Johnson, S. I., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis, 11(16), 10397–10410. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanates from carbamates. Retrieved from [Link]

-

Unknown. (n.d.). Photochemical Processes for Removal of Carbamate Pesticides from Water. Retrieved from [Link]

-

European Patent Office. (n.d.). EP1857439A1 - Method for purifying aqueous urea solution. Retrieved from [Link]

-

Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Frontiers in Chemistry, 5, 6. Available at: [Link]

- Google Patents. (n.d.). CN1237577A - Method for refining carbamates compound.

-

ResearchGate. (n.d.). Nucleophilic addition of enamines to isocyanates. Retrieved from [Link]

- Google Patents. (n.d.). US3641094A - Preparation of isocyanates.

-

Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 104(28), 6614–6622. Available at: [Link]

-

AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved from [Link]

-

Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3388. Available at: [Link]

-

Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol. Retrieved from [Link]

Sources

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. vaia.com [vaia.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. lakeland.com [lakeland.com]

- 9. How to Safely Handle Isocyanates? [enuochem.com]

- 10. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 11. gauthmath.com [gauthmath.com]

- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 14. researchgate.net [researchgate.net]

- 15. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US2663731A - Purification of urea - Google Patents [patents.google.com]

Application Note: Network Modulation & Surface Functionalization using 1-Ethyl-4-(isocyanatomethyl)benzene

Part 1: Core Directive & Executive Summary

1-Ethyl-4-(isocyanatomethyl)benzene (CAS: 518976-74-4) acts as a specialized monofunctional grafting agent rather than a traditional bifunctional chemical cross-linker. Its primary utility in drug development lies in its ability to introduce hydrophobic "anchors" (the ethyl-benzyl moiety) onto hydrophilic polymer backbones.

These anchors drive supramolecular physical cross-linking via

Key Applications

-

Supramolecular Hydrogel Formation: Converting hydrophilic polymers (e.g., Chitosan, Gelatin) into amphiphilic systems that self-assemble into hydrogels.

-

Drug Carrier Stabilization: Increasing the retention of hydrophobic drugs within micellar cores.

-

Surface Passivation: Capping reactive amine sites on medical devices to modulate cell adhesion.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Mechanistic Logic: Physical vs. Chemical Cross-linking

Traditional cross-linkers (e.g., MDI, XDI) have two isocyanate groups. This compound has only one. Therefore, it cannot covalently bridge two chains directly. Instead, it functions via a two-step mechanism:[1]

-

Covalent Grafting: The isocyanate group (

) reacts rapidly with nucleophiles (primary amines or hydroxyls) on the polymer backbone to form stable urea or urethane linkages. -

Physical Association (The "Cross-link"): The pendant ethyl-benzyl groups aggregate in aqueous environments to minimize free energy. These hydrophobic clusters act as physical cross-linking nodes.[2]

Critical Technical Alert: Identity Verification

Researchers often confuse this molecule with two structurally similar but functionally distinct reagents. Verification is critical before synthesis.

| Reagent | Structure Feature | Function | Application |

| This compound | Ethyl (-CH₂CH₃) + 1 NCO | Grafting / Physical Cross-linking | Hydrophobic modification, self-assembly.[2][3] |

| 1-Ethynyl-4-(isocyanatomethyl)benzene | Ethynyl (-C≡CH) + 1 NCO | Heterobifunctional Cross-linker | "Click" chemistry (Azide-Alkyne) + Isocyanate conjugation. |

| 1,4-Bis(isocyanatomethyl)benzene | Two NCO groups | Chemical Cross-linker | Permanent polyurethane networks. |

Part 3: Visualization & Pathways

Mechanism of Action: From Grafting to Gelation

The following diagram illustrates the conversion of a soluble hydrophilic polymer into a physically cross-linked hydrogel network using this compound.

Caption: Pathway showing the covalent grafting of the isocyanate followed by the hydrophobic-driven physical cross-linking of the polymer chains.

Part 4: Experimental Protocols

Protocol A: Synthesis of Hydrophobically Modified Chitosan (HMC) Hydrogels

Objective: Create a shear-thinning hydrogel for injectable drug delivery by grafting this compound onto a chitosan backbone.

Materials:

-

Polymer: Low molecular weight Chitosan (Deacetylation degree > 85%).

-

Reagent: this compound (Anhydrous).

-

Solvent: 1% Acetic Acid (aq), Methanol (Anhydrous).

-

Base: Triethylamine (TEA) (Optional, to neutralize chitosan for reaction).

Step-by-Step Methodology:

-

Backbone Preparation:

-

Dissolve 1.0 g of Chitosan in 40 mL of 1% acetic acid solution. Stir overnight to ensure complete dissolution.

-

Dilute with 40 mL of anhydrous methanol to improve solubility of the isocyanate reagent while maintaining chitosan solubility.

-

-

Reagent Addition (The Grafting Step):

-

Critical Calculation: Determine the desired Degree of Substitution (DS). For a target DS of 5% (5 hydrophobic groups per 100 glucosamine units), calculate moles of amine groups and add 0.05 equivalents of this compound.

-

Dissolve the calculated amount of reagent in 5 mL anhydrous methanol.

-

Add dropwise to the chitosan solution under vigorous stirring at Room Temperature (25°C).

-

-

Reaction Incubation:

-

Seal the vessel (exclude moisture to prevent isocyanate hydrolysis to amine).

-

Stir for 12–24 hours. The isocyanate reacts with the primary amine of chitosan to form a urea linkage .

-

-

Purification:

-

Precipitate the polymer by adding the reaction mixture into an excess of Acetone or NaOH solution (pH 8–9).

-

Filter and wash extensively with ethanol/water mixtures to remove unreacted reagent and byproducts.

-

Dialyze (MWCO 3.5 kDa) against distilled water for 3 days.

-

-

Hydrogel Formation (Self-Assembly):

-

Lyophilize the purified polymer.

-

Reconstitute in PBS (pH 7.4) at a concentration of 2–5% (w/v).

-

Observation: The solution should transition to a viscous gel or viscoelastic fluid due to the association of the ethyl-benzyl groups.

-

Protocol B: Validation & Characterization

To confirm the "cross-linking" efficiency, perform the following assays:

| Assay | Methodology | Expected Outcome |

| FT-IR Spectroscopy | Analyze dry film. Look for Urea C=O stretch. | New peak at ~1650 cm⁻¹ (Urea I) and 1560 cm⁻¹ (Urea II). Disappearance of N=C=O peak at 2270 cm⁻¹. |

| ¹H NMR | Dissolve in D₂O/CD₃COOD. | Appearance of aromatic protons (7.1–7.3 ppm) and ethyl group signals (1.2 ppm, 2.6 ppm). |

| Rheology | Frequency sweep (0.1–100 rad/s). | Storage modulus ( |

| Drug Release | Load with model hydrophobic drug (e.g., Ibuprofen). | Slower release profile compared to unmodified chitosan due to hydrophobic domain retention. |

Part 5: References

-

Isocyanate-Functionalized Copolymers:

-

Title: Facile Preparation of Nanoparticles by Intramolecular Cross-Linking of Isocyanate Functionalized Copolymers.

-

Source: Macromolecules (ACS Publications).

-

URL:[Link]

-

-

Hydrophobic Association in Hydrogels:

-

Supramolecular Systems in Medicine:

-

Isocyanate Chemistry Guide:

-

Title: Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications.

-

Source: Polymer Chemistry (RSC).

-

URL:[Link]

-

Sources

- 1. CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Double-crosslinkable poly(urethane)-based hydrogels relying on supramolecular interactions and light-initiated polymerization: promising tools for advanced applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Supramolecular Systems for Precision Medicine: Structural Design, Functional Integration, and Clinical Translation Challenges - PMC [pmc.ncbi.nlm.nih.gov]

catalyst selection for 1-Ethyl-4-(isocyanatomethyl)benzene reactions

Application Note & Protocol Guide

Topic: Catalyst Selection for Reactions of 1-Ethyl-4-(isocyanatomethyl)benzene

Introduction

This compound is an aromatic isocyanate monomer valued for its specific reactivity profile and the properties it imparts to resulting polymers. Its structure, featuring a reactive isocyanate group (-N=C=O) on a flexible methylene spacer attached to an ethylbenzene core, makes it a versatile building block in the synthesis of high-performance polyurethanes and polyureas. These polymers find applications as elastomers, coatings, adhesives, and in specialized biomedical devices.[1]

The reactivity of the isocyanate group is directed towards nucleophiles, most notably hydroxyl groups to form urethane linkages and amino groups to form urea linkages.[2] While these reactions can proceed without catalytic intervention, achieving commercially viable reaction rates, controlling selectivity between competing reactions, and tailoring the final material properties necessitates the use of a catalyst. The choice of catalyst is arguably one of the most critical parameters in the formulation process, directly influencing reaction kinetics, pot life, cure time, and the extent of side reactions such as trimerization.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rational selection of catalysts for reactions involving this compound. We will explore the primary reaction pathways, delve into the mechanisms of major catalyst classes, present a logical workflow for catalyst selection, and provide a detailed, self-validating experimental protocol for a model urethane synthesis.

Fundamental Reaction Pathways

The isocyanate group is highly electrophilic and will react with any compound containing an active hydrogen. For this compound, the most relevant reactions are outlined below. The selection of a catalyst system is fundamentally about controlling the relative rates of these reactions.

-

Urethane Formation (Gelling Reaction): The reaction with a hydroxyl group (-OH) from a polyol or alcohol is the cornerstone of polyurethane chemistry.[1]

-

Urea Formation: The reaction with a primary or secondary amine (-NH2 or -NHR) is extremely rapid and typically does not require catalysis, forming a highly stable urea linkage.

-

Blowing Reaction: The reaction with water is a critical side reaction, especially in foam applications. It forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO2) gas, the primary blowing agent in polyurethane foams.[1] The newly formed amine can then react with another isocyanate group to form a urea linkage.

-

Isocyanurate Formation (Trimerization): Under the influence of specific catalysts, three isocyanate groups can cyclize to form a highly stable, six-membered isocyanurate ring. This creates a trifunctional cross-link point, significantly increasing the thermal stability and rigidity of the final polymer.[4][5]

Figure 3: Decision workflow for catalyst selection.

Comparative Summary of Catalyst Classes:

| Parameter | Organometallic (e.g., DBTDL) | Tertiary Amines (e.g., DABCO) | Tin-Free Metals (e.g., Bismuth) |

| Primary Reaction | Strong Gelling (Urethane) | Gelling or Blowing (Tunable) | Strong Gelling (Urethane) |

| Relative Activity | Very High | Moderate to High | High |

| Pot Life Control | Can be short; sensitive to concentration | Good; can be tuned with structure | Often provides longer pot life than tin |

| Toxicity | High (Organotins) | Varies; generally lower than tin | Low |

| Cost | Relatively low | Varies by structure | Generally higher than tin |

Table 2: Performance comparison of major catalyst families.

Experimental Protocol: Catalyzed Synthesis of a Model Polyurethane

This protocol describes a self-validating method for synthesizing a linear polyurethane from this compound and 1,4-Butanediol using DBTDL as a benchmark catalyst.

Objective: To monitor the effect of a catalyst on the rate of urethane formation by comparing a catalyzed reaction with an uncatalyzed control.

Materials and Reagents:

-

This compound (≥98% purity)

-

1,4-Butanediol (BDO), anhydrous (≥99% purity)

-

Dibutyltin Dilaurate (DBTDL), (≥95% purity)

-

Anhydrous Toluene or Tetrahydrofuran (THF) (solvent)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet/outlet

-

Heating mantle with temperature controller

-

Syringes and needles

-

FT-IR spectrometer with an ATR probe or liquid cell

-

Standard laboratory glassware

Safety Precautions:

-

Isocyanates are potent respiratory and skin sensitizers. All operations must be conducted in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and safety goggles.

-

Organotin catalysts are toxic. Avoid skin contact and inhalation.

-

Solvents are flammable. Work away from ignition sources.

Step-by-Step Procedure:

-

Preparation (Self-Validation Point):

-

Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

-

Ensure 1,4-Butanediol is anhydrous. If necessary, dry over molecular sieves. The presence of water will consume the isocyanate and skew results.

-

[1]2. Reaction Setup (Two Reactions in Parallel: Catalyzed and Control):

- Control Reaction: In a 100 mL three-neck flask, charge 1,4-Butanediol (e.g., 4.50 g, 50 mmol) and anhydrous solvent (e.g., 40 mL THF).

- Catalyzed Reaction: In a second, identical flask, charge 1,4-Butanediol (4.50 g, 50 mmol), anhydrous solvent (40 mL THF), and DBTDL (e.g., 0.01% by weight of total reactants, ~1.5 mg).

- Begin stirring and purge both flasks with dry nitrogen for 15 minutes.

-

Initiation and Monitoring:

-

Heat both flasks to the desired reaction temperature (e.g., 60°C).

-

Time Zero (T=0): Using a syringe, add this compound (8.06 g, 50 mmol) to each flask. The NCO:OH ratio should be 1:1.

-

FT-IR Monitoring (Self-Validation Point): Immediately take a baseline (T=0) FT-IR spectrum of each reaction mixture. Monitor the reaction progress by observing the disappearance of the characteristic sharp isocyanate (-NCO) peak at approximately 2270 cm⁻¹.

-

Acquire spectra at regular intervals (e.g., every 15 minutes for the catalyzed reaction, every 60 minutes for the control).

-

-

Reaction Completion and Work-up:

-

The reaction is considered complete when the -NCO peak is no longer visible in the FT-IR spectrum.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a beaker of a non-solvent like hexane while stirring.

-

Collect the polymer by filtration, wash with additional non-solvent, and dry under vacuum at 40-50°C to a constant weight.

-

-

Data Analysis and Validation:

-

Plot the normalized intensity of the -NCO peak versus time for both the catalyzed and control reactions. The significant difference in the decay rate will quantitatively demonstrate the catalyst's efficacy.

-

Characterize the final polymer using techniques like ¹H-NMR (to confirm urethane structure), GPC (for molecular weight and distribution), and DSC (for thermal properties like glass transition temperature).

-

Conclusion

The selection of a catalyst for reactions involving this compound is a critical decision that profoundly impacts process efficiency and final product performance. Organometallic catalysts, exemplified by DBTDL, offer high activity for urethane formation, while tertiary amines provide a versatile tool for modulating reactivity and balancing gelling versus blowing reactions. The increasing regulatory pressure on organotins has accelerated the adoption of tin-free alternatives, requiring careful formulation and optimization. By understanding the fundamental reaction pathways, catalyst mechanisms, and applying a systematic selection framework as detailed in this guide, researchers can effectively harness catalysis to develop novel materials with precisely tailored properties.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025). Advantages of dibutyltin dilaurate catalyst in flexible polyurethane foam production.

- Google Patents. (n.d.). Hydroxyalkyl tertiary amine catalysts for isocyanate reactions.

-

ResearchGate. (2025). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBUTYLTIN DILAURATE (DBTDL). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Retrieved from [Link]

- GELST. (2025).

-

Okorder. (2022). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

-

MDPI. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes. Retrieved from [Link]

-

TIB Chemicals. (n.d.). Inorganic tin catalysts – Our products. Retrieved from [Link]

-

ResearchGate. (2025). Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Retrieved from [Link]

- Google Patents. (n.d.). US8946372B2 - Use of tin catalysts for the production of polyurethane coatings.

-

Eindhoven University of Technology Research Portal. (2023). Catalysts for Isocyanate Cyclotrimerization. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Polyurethane Thermoplastic Elastomer via Phosphonium Borane Lewis Pair Mediated Sequential Homopolymerization of Epoxides. Retrieved from [Link]

- Google Patents. (2022). REACTION MIXTURES OF ISOCYANATES AND POLYOLS WITH EXTENDED POT LIFE.

-

National Center for Biotechnology Information. (n.d.). Catalytic activity of ethylbenzene with product selectivity by gold nanoparticles supported on zinc oxide. Retrieved from [Link]

- University of Massachusetts Amherst. (2014).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP0152667A2 - Synthesis of polyurethane products.

-

National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

-

ResearchGate. (n.d.). (PDF) Catalysts for Isocyanate Cyclotrimerization. Retrieved from [Link]